2-Acetylacteoside

Beschreibung

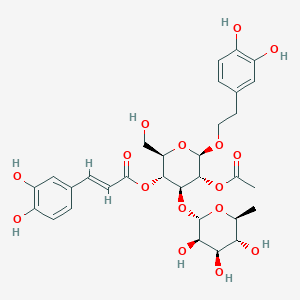

Structure

3D Structure

Eigenschaften

IUPAC Name |

[(2R,3R,4S,5R,6R)-5-acetyloxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-2-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H38O16/c1-14-24(39)25(40)26(41)30(43-14)47-28-27(46-23(38)8-5-16-3-6-18(34)20(36)11-16)22(13-32)45-31(29(28)44-15(2)33)42-10-9-17-4-7-19(35)21(37)12-17/h3-8,11-12,14,22,24-32,34-37,39-41H,9-10,13H2,1-2H3/b8-5+/t14-,22+,24-,25+,26+,27+,28-,29+,30-,31+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALERZNQPBWWLMW-OMRKUVHCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C)OCCC3=CC(=C(C=C3)O)O)CO)OC(=O)C=CC4=CC(=C(C=C4)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2OC(=O)C)OCCC3=CC(=C(C=C3)O)O)CO)OC(=O)/C=C/C4=CC(=C(C=C4)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H38O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

666.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Acetylacteoside: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetylacteoside, a phenylethanoid glycoside, has garnered significant attention in the scientific community for its diverse and potent biological activities. This technical guide provides an in-depth overview of its natural sources, distribution within the plant kingdom, and detailed methodologies for its extraction, isolation, and quantification. Furthermore, it elucidates a key signaling pathway modulated by 2-acetylacteoside, offering valuable insights for researchers in drug discovery and natural product chemistry.

Natural Sources and Distribution

2-Acetylacteoside is predominantly found in plants of the Cistanche genus, which are parasitic desert plants used extensively in traditional medicine. It has also been identified in several other plant species across different families. The distribution is not uniform within the plant, with concentrations varying between different plant parts.

Quantitative Distribution of 2-Acetylacteoside

The following table summarizes the quantitative data available on the concentration of 2-acetylacteoside in various plant sources.

| Plant Species | Family | Plant Part | Concentration (mg/g Dry Weight unless otherwise specified) | Reference(s) |

| Cistanche deserticola | Orobanchaceae | Flowers (without seeds) | 3.16 - 17.89 | [1] |

| Inflorescence Stalks | 3.16 - 17.89 | [1] | ||

| Corollas | 3.16 - 17.89 | [1] | ||

| Stems | 0.37 - 2.83 | [1] | ||

| Axes | 0.37 - 2.83 | [1] | ||

| Inflorescences | 0.37 - 2.83 | [1] | ||

| Cistanche deserticola | Orobanchaceae | Phenylethanoid Glycoside Fraction | 9.9% of the fraction | |

| Cistanche salsa | Orobanchaceae | Stems | Present, isolated | [2] |

| Cistanche tubulosa | Orobanchaceae | Stems | Present, isolated | |

| Rehmannia glutinosa | Scrophulariaceae | Aerial Parts | Present, characterized | [3] |

| Plantago lanceolata | Plantaginaceae | Leaves | Acteoside (verbascoside) present in high concentrations (up to 7.1%), 2'-acetylacteoside likely present in lower amounts | [4][5] |

| Buddleja species | Scrophulariaceae | Aerial Parts | Present, isolated from Buddleja polystachya | [6] |

Experimental Protocols

Extraction of 2-Acetylacteoside from Plant Material

This protocol describes a general method for the extraction of phenylethanoid glycosides, including 2-acetylacteoside, from dried plant material.

Materials:

-

Dried and powdered plant material (e.g., stems of Cistanche deserticola)

-

70% Ethanol

-

Reflux apparatus

-

Rotary evaporator

-

n-Butanol

-

Separatory funnel

Procedure:

-

Reflux Extraction:

-

Place the powdered plant material in a round-bottom flask.

-

Add 70% ethanol at a solid-to-solvent ratio of 1:10 (w/v).

-

Heat the mixture to reflux and maintain for 2 hours.

-

Allow the mixture to cool and then filter to separate the extract from the solid residue.

-

Repeat the extraction process on the residue two more times to ensure exhaustive extraction.

-

-

Solvent Partitioning:

-

Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Suspend the crude extract in water and transfer to a separatory funnel.

-

Partition the aqueous suspension sequentially with an equal volume of n-butanol.

-

Collect the n-butanol fractions, which will contain the phenylethanoid glycosides.

-

Concentrate the n-butanol fraction using a rotary evaporator to yield the n-butanol extract enriched with 2-acetylacteoside.[7]

-

Isolation and Purification by High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is an effective technique for the preparative separation and purification of 2-acetylacteoside from the enriched extract.

Instrumentation:

-

High-Speed Counter-Current Chromatography (HSCCC) instrument

-

HPLC system for fraction analysis

Solvent System:

-

A two-phase solvent system composed of ethyl acetate-n-butanol-ethanol-water (40:6:6:50, v/v/v/v) is commonly used.

Procedure:

-

Solvent System Preparation: Prepare the two-phase solvent system by thoroughly mixing the solvents in a separatory funnel at room temperature. Allow the phases to separate. The upper phase will serve as the stationary phase, and the lower phase as the mobile phase.

-

HSCCC Operation:

-

Fill the HSCCC column with the upper phase (stationary phase).

-

Pump the lower phase (mobile phase) into the column at a flow rate of 1.5 mL/min while the column is rotating at a speed of 850 rpm.

-

Once the system reaches hydrodynamic equilibrium (when the mobile phase emerges from the column outlet), dissolve the n-butanol extract in the mobile phase and inject it into the column.

-

Continue the separation with the mobile phase at a constant flow rate.

-

-

Fraction Collection and Analysis:

-

Collect fractions of the effluent at regular intervals.

-

Analyze the collected fractions by HPLC to identify those containing 2-acetylacteoside of high purity.

-

Combine the pure fractions and evaporate the solvent to obtain purified 2-acetylacteoside.[8]

-

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a validated HPLC method for the quantitative analysis of 2-acetylacteoside in plant extracts.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a Diode Array Detector (DAD) or UV detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (A) and water containing 0.1% formic acid (B).

-

Gradient Program: A typical gradient might be: 0-20 min, 10-30% A; 20-30 min, 30-40% A.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 330 nm.[9]

-

Injection Volume: 10 µL.

Procedure:

-

Standard Preparation: Prepare a stock solution of purified 2-acetylacteoside in methanol. Create a series of calibration standards by diluting the stock solution to different concentrations.

-

Sample Preparation: Dissolve a known amount of the plant extract in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

-

Analysis and Quantification:

-

Inject the standard solutions to construct a calibration curve of peak area versus concentration.

-

Inject the sample solution and record the chromatogram.

-

Identify the peak corresponding to 2-acetylacteoside based on its retention time compared to the standard.

-

Quantify the amount of 2-acetylacteoside in the sample by interpolating its peak area on the calibration curve.

-

Signaling Pathway Modulation

2-Acetylacteoside has been shown to possess significant anti-osteoporotic activity. This effect is mediated through the modulation of the RANKL/RANK/TRAF6 signaling pathway, which is a critical regulator of osteoclast differentiation and function.

RANKL/RANK/TRAF6-Mediated NF-κB/NFATc1 Signaling Pathway

The binding of Receptor Activator of Nuclear Factor-κB Ligand (RANKL) to its receptor RANK on osteoclast precursors initiates a signaling cascade that leads to the differentiation of these precursors into mature osteoclasts, the cells responsible for bone resorption. 2-Acetylacteoside intervenes in this pathway, inhibiting osteoclastogenesis.

Caption: 2-Acetylacteoside inhibits the RANKL-induced signaling pathway.

The diagram illustrates that 2-acetylacteoside exerts its inhibitory effect by down-regulating the expression of key signaling molecules such as TRAF6, preventing the subsequent activation and nuclear translocation of NF-κB and NFATc1.[10] This ultimately leads to the suppression of osteoclast-specific gene expression, thereby inhibiting bone resorption.

Conclusion

2-Acetylacteoside is a promising natural compound with well-defined anti-osteoporotic properties and a growing list of other potential therapeutic applications. This guide provides a solid foundation for researchers by detailing its natural abundance, providing robust methods for its isolation and analysis, and elucidating its mechanism of action on a key signaling pathway. The information presented herein is intended to facilitate further research and development of 2-acetylacteoside as a potential therapeutic agent.

References

- 1. Comparison of the Chemical Profiles and Antioxidant Activities of Different Parts of Cultivated Cistanche deserticola Using Ultra Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry and a 1,1-Diphenyl-2-picrylhydrazyl-Based Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. upcommons.upc.edu [upcommons.upc.edu]

- 4. researchgate.net [researchgate.net]

- 5. nzgajournal.org.nz [nzgajournal.org.nz]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Isolation and purification of phenylethanoid glycosides from Cistanche deserticola by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. lawdata.com.tw [lawdata.com.tw]

- 10. Beneficial effect of 2'-acetylacteoside on ovariectomized mice via modulating the function of bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Functions of 2-Acetylacteoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetylacteoside, a phenylethanoid glycoside, has emerged as a compound of significant interest in the scientific community due to its diverse pharmacological activities. Isolated from various medicinal plants, including those of the Cistanche genus, this natural compound has demonstrated potential therapeutic effects in several key areas of human health. This technical guide provides an in-depth overview of the core functions of 2-Acetylacteoside, with a focus on its anti-osteoporotic, aldose reductase inhibitory, and hepatoprotective properties. The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration of 2-Acetylacteoside as a potential therapeutic agent.

Core Functions and Mechanisms of Action

Anti-osteoporotic Activity

2-Acetylacteoside has shown significant promise in the management of osteoporosis, a condition characterized by weakened bones and an increased risk of fractures. Its primary mechanism of action in this context is the inhibition of osteoclast differentiation and function.

Signaling Pathway:

The anti-osteoporotic effect of 2-Acetylacteoside is primarily mediated through the downregulation of the Receptor Activator of Nuclear Factor-κB Ligand (RANKL) signaling pathway. Specifically, it has been shown to inhibit the RANKL/RANK/TRAF6-mediated activation of NF-κB and NFATc1.[1][2] This inhibition leads to a reduction in the differentiation of osteoclast precursors into mature osteoclasts, the cells responsible for bone resorption.

Quantitative Data:

Studies in ovariectomized (OVX) mice, a model for postmenopausal osteoporosis, have demonstrated the in vivo efficacy of 2-Acetylacteoside.

| Parameter | Control (OVX) | 2-Acetylacteoside (10 mg/kg/day) | 2-Acetylacteoside (20 mg/kg/day) | 2-Acetylacteoside (40 mg/kg/day) |

| Bone Mineral Density | Decreased | Increased | Significantly Increased | Significantly Increased |

| Bone Strength | Decreased | Enhanced | Significantly Enhanced | Significantly Enhanced |

| Trabecular Number | Decreased | Increased | Significantly Increased | Significantly Increased |

| Trabecular Separation | Increased | Decreased | Significantly Decreased | Significantly Decreased |

| Cathepsin K (resorption marker) | Increased | Suppressed | Significantly Suppressed | Significantly Suppressed |

| TRAP (resorption marker) | Increased | Suppressed | Significantly Suppressed | Significantly Suppressed |

| Deoxypyridinoline (resorption marker) | Increased | Suppressed | Significantly Suppressed | Significantly Suppressed |

| ALP (formation marker) | No significant change | No significant change | No significant change | No significant change |

| BGP (formation marker) | No significant change | No significant change | No significant change | No significant change |

Data summarized from a 12-week oral administration study in ovariectomized mice.[2]

Aldose Reductase Inhibitory Activity

2-Acetylacteoside has been identified as a potent inhibitor of aldose reductase, an enzyme implicated in the pathogenesis of diabetic complications. By inhibiting this enzyme, 2-Acetylacteoside may help to prevent or mitigate the long-term effects of diabetes, such as neuropathy, retinopathy, and nephropathy.

Quantitative Data:

| Compound | IC50 (µM) |

| 2'-Acetylacteoside | 0.071 |

| Epalrestat (clinical inhibitor) | 0.072 |

| Echinacoside | 3.1 |

| Acteoside | 1.2 |

| Isoacteoside | 4.6 |

IC50 values for the inhibition of rat lens aldose reductase.[1]

Hepatoprotective Effects

2-Acetylacteoside has demonstrated protective effects on the liver, primarily through its antioxidant properties. It has been shown to suppress lipid peroxidation, a key process in cellular damage induced by toxins.

Mechanism of Action:

In studies using rat liver microsomes, 2-Acetylacteoside significantly suppressed NADPH/CCl4-induced lipid peroxidation.[3] Furthermore, it has been shown to prevent cell damage in primary cultured rat hepatocytes exposed to toxins like carbon tetrachloride (CCl4) and D-galactosamine (D-GalN).[3]

While specific quantitative data on the reduction of liver enzymes such as AST and ALT by 2-Acetylacteoside in vivo is still emerging, the in vitro data strongly suggests a protective role against toxin-induced liver injury.

Experimental Protocols

Ovariectomized (OVX) Mouse Model for Osteoporosis

This protocol outlines the induction of osteoporosis in a mouse model to evaluate the anti-osteoporotic effects of 2-Acetylacteoside.

Detailed Methodology:

-

Animals: Female ICR mice (or other appropriate strain), typically 8 weeks of age, are used. They are acclimatized to laboratory conditions for at least one week before the experiment.

-

Surgical Procedure:

-

Mice are anesthetized using an appropriate anesthetic agent.

-

For the OVX group, a dorsal midline incision is made, and the ovaries are located and bilaterally excised.

-

For the sham group, a similar surgical procedure is performed, but the ovaries are only exposed and then returned to the peritoneal cavity.

-

The incisions are sutured, and the animals are allowed to recover.

-

-

Treatment:

-

After a recovery period (e.g., one week), daily oral gavage with either vehicle (control) or 2-Acetylacteoside at various dosages (e.g., 10, 20, 40 mg/kg/day) is initiated.

-

A positive control group, such as estradiol valerate, may also be included.

-

The treatment period typically lasts for 12 weeks.

-

-

Data Collection and Analysis:

-

At the end of the treatment period, animals are euthanized.

-

Femurs and tibias are collected for analysis of bone mineral density, microarchitecture (using micro-computed tomography), and biomechanical properties (e.g., three-point bending test).

-

Blood samples are collected to measure serum levels of bone formation and resorption markers using ELISA kits.

-

Aldose Reductase Inhibition Assay

This in vitro assay determines the inhibitory activity of 2-Acetylacteoside on aldose reductase.

Detailed Methodology:

-

Enzyme Preparation: Aldose reductase is prepared from rat lenses or a recombinant source.

-

Reaction Mixture: The reaction mixture typically contains phosphate buffer (pH 6.2), NADPH, and the aldose reductase enzyme solution.

-

Inhibition Assay:

-

Various concentrations of 2-Acetylacteoside (dissolved in a suitable solvent like DMSO) are added to the reaction mixture.

-

The reaction is initiated by the addition of the substrate, DL-glyceraldehyde.

-

The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH, is monitored spectrophotometrically.

-

-

Data Analysis: The percentage of inhibition is calculated for each concentration of 2-Acetylacteoside, and the IC50 value (the concentration required to inhibit 50% of the enzyme activity) is determined.

CCl4-Induced Hepatotoxicity Model

This in vivo model is used to evaluate the hepatoprotective effects of 2-Acetylacteoside against toxin-induced liver injury.

Detailed Methodology:

-

Animals: Male Wistar rats (or other appropriate strain) are used and acclimatized.

-

Pre-treatment: Animals are pre-treated with 2-Acetylacteoside or vehicle orally for a specified period (e.g., 7 days).

-

Induction of Hepatotoxicity: A single intraperitoneal injection of carbon tetrachloride (CCl4), typically dissolved in olive oil, is administered to induce acute liver injury.

-

Sample Collection: At a designated time point after CCl4 administration (e.g., 24 hours), blood and liver tissue samples are collected.

-

Analysis:

-

Serum levels of liver enzymes, such as aspartate aminotransferase (AST) and alanine aminotransferase (ALT), are measured to assess the extent of liver damage.

-

Liver tissues are processed for histopathological examination (e.g., H&E staining) to observe cellular damage, necrosis, and inflammation.

-

Conclusion and Future Directions

2-Acetylacteoside is a promising natural compound with a range of pharmacological activities that warrant further investigation. Its well-defined anti-osteoporotic mechanism, potent aldose reductase inhibitory activity, and demonstrated hepatoprotective effects make it a strong candidate for continued preclinical and clinical development.

Future research should focus on:

-

Elucidating the full spectrum of its molecular targets and signaling pathways.

-

Conducting comprehensive pharmacokinetic and toxicological studies to establish its safety and bioavailability.

-

Performing well-designed clinical trials to evaluate its efficacy in human populations for the treatment of osteoporosis, diabetic complications, and liver diseases.

The information provided in this technical guide serves as a foundational resource for the scientific community to advance the understanding and potential therapeutic application of 2-Acetylacteoside.

References

2-Acetylacteoside chemical structure and properties

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of 2-Acetylacteoside, a phenylethanoid glycoside with significant therapeutic potential. It covers its chemical structure, physicochemical properties, biological activities, and associated signaling pathways, along with methodologies for key experiments.

Chemical Identity and Physicochemical Properties

2-Acetylacteoside, also known as 2'-AA, is a natural compound found in various plants, including Cistanche deserticola, Cistanche tubulosa, and Brandisia hancei[1][2][3]. It is a derivative of acteoside (verbascoside) and is characterized by an acetyl group on the glucose moiety.

The chemical structure of 2-Acetylacteoside consists of a central glucose unit linked to a phenylethanol moiety, a rhamnose sugar, and a caffeoyl group, with an additional acetyl group.

Caption: Simplified block diagram of 2-Acetylacteoside's structure.

The key physicochemical properties of 2-Acetylacteoside are summarized in the table below.

| Property | Value | References |

| CAS Number | 94492-24-7 | [1][4][5][6] |

| Molecular Formula | C₃₁H₃₈O₁₆ | [1][2][5][6][7] |

| Molecular Weight | 666.6 g/mol (or 666.62 g/mol ) | [1][2][4][5][6][7] |

| IUPAC Name | [(2R,3R,4S,5R,6R)-5-acetyloxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-2-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | [7] |

| Appearance | Solid; Off-white to light yellow | [1][2] |

| Solubility | Soluble in Methanol and DMSO | [1][2] |

| UV Maximum (λmax) | 220, 335 nm | [1] |

| Storage | -20°C, sealed, away from moisture and light | [1][2][6] |

Biological Activities and Therapeutic Potential

2-Acetylacteoside exhibits a wide range of pharmacological effects, making it a compound of significant interest for drug development.

The table below presents the reported biological activities and quantitative data for 2-Acetylacteoside.

| Biological Activity | Model / Assay | Key Findings (IC₅₀ / Concentration) | References |

| Aldose Reductase Inhibition | Rat lens aldose reductase | IC₅₀ = 0.071 µM (Selective over maltase (>300 µM) and sucrase (277 µM)) | [1][8] |

| Antioxidant | Superoxide radical scavenging | Concentration-dependent activity | [1] |

| Antioxidant | AAPH-induced hemolysis in rat RBCs | Concentration-dependent inhibition | [1] |

| Hepatoprotective | D-galactosamine-induced cytotoxicity in mouse hepatocytes | IC₅₀ = 4.8 µg/ml | [1] |

| Hepatoprotective | NADPH/CCl₄-induced lipid peroxidation in rat liver microsomes | Significant suppression | [9] |

| Neuroprotective | Glutamate-induced cytotoxicity in rat cortical neurons | Protective at 0.1, 1, and 10 µM | [1][10] |

| Anti-osteoporotic | Ovariectomized (OVX) mice | Prevents bone strength decrease at 10-40 mg/kg | [1][3] |

| Anti-proliferative | Aortic smooth muscle cells | Shows antiproliferative effects | [10] |

Research has begun to elucidate the molecular mechanisms underlying the therapeutic effects of 2-Acetylacteoside.

-

Anti-osteoporotic Activity: In ovariectomized mice, 2-Acetylacteoside exerts its anti-osteoporotic effects by modulating bone resorption.[3] The mechanism is believed to operate primarily through the RANKL/RANK/TRAF6-mediated NF-κB/NFATc1 pathway.[3][11] The compound leads to the downregulation of key proteins in this pathway, including RANK, TRAF6, IκB kinase β, NF-κB, and NFATc1.[3]

Caption: RANKL/RANK/TRAF6 signaling pathway modulation by 2-Acetylacteoside.

-

Anti-inflammatory Activity: While studies on 2-Acetylacteoside are emerging, its parent compound, acteoside, has been shown to inhibit inflammation by modulating key signaling pathways, including p38, TNF-α, PI3K/AKT, and NF-κB.[12][13] It is plausible that 2-Acetylacteoside shares similar mechanisms.

Experimental Protocols and Methodologies

This section outlines the general methodologies used to isolate, analyze, and evaluate the biological activities of 2-Acetylacteoside.

2-Acetylacteoside is a phenylethanoid glycoside that can be isolated from plant sources like Cistanche deserticola.[14] A general approach involves:

-

Extraction: The plant material is typically extracted with a solvent such as 70% methanol.[15]

-

Chromatography: The crude extract is then subjected to chromatographic techniques for purification. High-speed counter-current chromatography (HSCCC) is an effective method for isolating phenylethanoid glycosides.[14]

A common method for the analysis and quantification of 2-Acetylacteoside is High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) and Electrospray Ionization Mass Spectrometry (ESI-MS).[15]

-

Principle: This technique separates compounds based on their interaction with a stationary phase (e.g., C18 column) and a mobile phase. The DAD detects compounds by their UV absorbance, while the MS identifies them based on their mass-to-charge ratio, providing structural information.[15]

-

Typical Conditions:

-

Column: A reversed-phase C18 column is commonly used.[16][17]

-

Mobile Phase: A gradient elution is often employed, typically using a mixture of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).[16][17]

-

Detection: DAD for quantification at specific wavelengths (e.g., 335 nm) and ESI-MS in negative ion mode for identification.[1][15] Mass spectrometry reveals characteristic fragmentation patterns, such as the loss of caffeoyl and acetyl groups.[16]

-

Caption: General workflow for the analysis of 2-Acetylacteoside.

The anti-inflammatory properties can be assessed using murine macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS).

-

Principle: LPS induces an inflammatory response in macrophages, leading to the production of inflammatory mediators like nitric oxide (NO), prostaglandins (e.g., PGE₂), and cytokines (e.g., TNF-α, IL-6). The ability of 2-Acetylacteoside to inhibit the production of these mediators is measured.

-

Methodology:

-

Cell Culture: RAW 264.7 cells are cultured in a suitable medium.

-

Treatment: Cells are pre-treated with various concentrations of 2-Acetylacteoside for a short period (e.g., 1 hour).

-

Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) for a longer duration (e.g., 18-24 hours).

-

Measurement of NO: Nitrite, a stable product of NO, is measured in the cell supernatant using the Griess assay.[18]

-

Measurement of Cytokines: Levels of TNF-α, IL-6, etc., in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[19]

-

Western Blot: To investigate the mechanism, the expression levels of proteins in signaling pathways like NF-κB can be analyzed by Western blotting.[20]

-

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Beneficial effect of 2'-acetylacteoside on ovariectomized mice via modulating the function of bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. abmole.com [abmole.com]

- 5. usbio.net [usbio.net]

- 6. chemfarms.com [chemfarms.com]

- 7. 2-Acetylacteoside | C31H38O16 | CID 21629996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Acylated phenylethanoid glycosides, echinacoside and acteoside from Cistanche tubulosa, improve glucose tolerance in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Hepatoprotective activity of phenylethanoids from Cistanche deserticola - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. molnova.com [molnova.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Unraveling the Dual Anti-Inflammatory and Antioxidant Mechanisms of Acteoside: Computational Insights and Experimental Validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. jfda-online.com [jfda-online.com]

- 16. Chemical profiles and metabolite study of raw and processed Cistanche deserticola in rats by UPLC-Q-TOF-MSE - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide through the Inhibition of Cytokines, NF-κB Translocation and IKKβ Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Acteoside and isoacteoside alleviate renal dysfunction and inflammation in lipopolysaccharide-induced acute kidney injuries through inhibition of NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of 2-Acetylacteoside: A Technical Overview

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Acetylacteoside, a phenylethanoid glycoside predominantly isolated from plants of the Cistanche genus, has emerged as a compound of significant interest within the scientific community.[1][2][3] Possessing a range of potent biological activities, this natural product presents considerable therapeutic potential across various disease models. This technical guide provides a comprehensive overview of the current understanding of 2-Acetylacteoside's biological activities, with a focus on its neuroprotective, anti-osteoporotic, hepatoprotective, and antioxidant properties. Detailed experimental protocols, quantitative data, and visualizations of key signaling pathways are presented to support further research and drug development efforts.

Neuroprotective Effects

2-Acetylacteoside has demonstrated significant promise in the realm of neuroscience, particularly in the context of ischemic stroke recovery. Research indicates that it enhances neurological recovery by promoting neurogenesis.[4] The primary mechanism underlying this effect is the activation of the PI3K/Akt signaling pathway.[4] In vitro studies have shown that 2-Acetylacteoside has a potent proliferative effect on neural stem cells (NSCs).[4] Furthermore, it has been found to enhance both the proliferation and differentiation of cultured NSCs following oxygen-glucose deprivation/reoxygenation (OGD/R), a common in vitro model for ischemia.[4] Western blot analysis has confirmed that 2-Acetylacteoside upregulates the expression of phosphorylated Akt (p-Akt), a key downstream effector in the PI3K/Akt pathway.[4] The pro-neurogenic effect of 2-Acetylacteoside was shown to be dependent on this pathway.[4] Additionally, 2-acetylacteoside has been identified as a reversible, mixed-type inhibitor of monoamine oxidase B (MAO-B), suggesting its potential in the management of neurodegenerative diseases like Parkinson's disease.[5]

Signaling Pathway: PI3K/Akt in Neurogenesis

Caption: PI3K/Akt signaling pathway activated by 2-Acetylacteoside to promote neurogenesis.

Anti-osteoporotic Activity

2-Acetylacteoside has shown significant anti-osteoporotic effects, primarily by modulating bone resorption.[1] In a study using an ovariectomized (OVX) mouse model of postmenopausal osteoporosis, oral administration of 2-Acetylacteoside (at doses of 10, 20, and 40 mg/kg body weight/day for 12 weeks) led to increased bone mineral density, enhanced bone strength, and improved trabecular bone micro-architecture.[1] The compound was observed to suppress bone resorption markers, including cathepsin K, tartrate-resistant acid phosphatase (TRAP), and deoxypyridinoline, without significantly affecting bone formation markers like alkaline phosphatase (ALP) and osteocalcin (BGP).[1]

The anti-resorptive mechanism of 2-Acetylacteoside is attributed to its interference with the RANKL/RANK/TRAF6 signaling cascade, which subsequently downregulates the NF-κB and NFATc1 pathways.[1][6] This was confirmed by the observed down-regulation in the expression of RANK, TRAF6, IκB kinase β, NF-κB, and NFATc1.[1] In vitro experiments using RAW 264.7 cells induced with RANKL showed that 2-Acetylacteoside inhibited osteoclast differentiation, as evidenced by a reduction in TRAP-positive cells.[6]

Signaling Pathway: RANKL/RANK/TRAF6 in Osteoclastogenesis

Caption: Inhibition of the RANKL/RANK/TRAF6 pathway by 2-Acetylacteoside.

Hepatoprotective and Antioxidant Activities

2-Acetylacteoside exhibits notable hepatoprotective effects.[7] It has been shown to significantly suppress NADPH/CCl4-induced lipid peroxidation in rat liver microsomes.[7] Furthermore, in primary cultured rat hepatocytes, it effectively prevented cell damage induced by carbon tetrachloride (CCl4) or D-galactosamine (D-GalN).[7]

The antioxidant properties of 2-Acetylacteoside are a key contributor to its biological activities. It demonstrates potent free radical scavenging activity.[8] Quantitative analysis of its antioxidant capacity has been performed using various assays.

Quantitative Data on Biological Activities

| Activity | Assay | Model System | Result | Reference |

| Antioxidant | DPPH Radical Scavenging | In vitro chemical assay | IC50 = 3.30 µM | [8] |

| Superoxide Anion Radical Scavenging | Xanthine/Xanthine Oxidase Assay | IC50 = 2.25 µM | [8] | |

| Enzyme Inhibition | Rat Lens Aldose Reductase | In vitro enzyme assay | IC50 = 0.071 µM | [9] |

| Anti-osteoporotic | Bone Mineral Density | Ovariectomized mice | Significant increase at 10, 20, 40 mg/kg/day | [1] |

| Neuroprotection | Neural Stem Cell Proliferation | In vitro cell culture | Most potent among tested phenylethanoid glycosides | [4] |

Experimental Protocols

Isolation and Purification of 2-Acetylacteoside

A common method for the isolation and purification of 2-Acetylacteoside from its natural sources, such as Cistanche salsa or Cistanche deserticola, is high-speed counter-current chromatography (HSCCC).[2][3]

Exemplary Protocol:

-

Extraction: The dried and powdered plant material is extracted with a suitable solvent, such as 70% ethanol.

-

Partitioning: The crude extract is then suspended in water and partitioned successively with different organic solvents (e.g., petroleum ether, ethyl acetate, n-butanol) to obtain fractions with varying polarities. The n-butanol extract is typically enriched with phenylethanoid glycosides.[3]

-

HSCCC Separation: The n-butanol extract is subjected to HSCCC. A two-phase solvent system is employed, for instance, ethyl acetate-n-butanol-ethanol-water (4:0.6:0.6:5, v/v).[2] The separation is performed in a head-to-tail elution mode.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by High-Performance Liquid Chromatography (HPLC) to determine the purity of 2-Acetylacteoside.[2][3]

-

Structure Elucidation: The chemical structure of the purified compound is confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry (MS).[2]

Western Blot Analysis for p-Akt Expression

Protocol for assessing the effect of 2-Acetylacteoside on Akt phosphorylation in Neural Stem Cells (NSCs):

-

Cell Culture and Treatment: NSCs are cultured under standard conditions. For experiments modeling ischemia, cells are subjected to oxygen-glucose deprivation/reoxygenation (OGD/R). Following OGD/R, cells are treated with various concentrations of 2-Acetylacteoside for a specified duration.

-

Protein Extraction: Cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Electrotransfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against phosphorylated Akt (p-Akt) and total Akt.

-

Secondary Antibody Incubation and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometric Analysis: The intensity of the protein bands is quantified using image analysis software. The relative expression of p-Akt is normalized to the expression of total Akt.

Experimental Workflow: From Plant Material to Biological Insight

Caption: A generalized workflow for the study of 2-Acetylacteoside.

Conclusion

2-Acetylacteoside is a promising natural compound with a diverse range of biological activities. Its neuroprotective, anti-osteoporotic, hepatoprotective, and antioxidant effects are well-documented and supported by mechanistic studies. The elucidation of its roles in modulating key signaling pathways, such as PI3K/Akt and RANKL/RANK/TRAF6, provides a solid foundation for its further development as a therapeutic agent. This technical guide consolidates the current knowledge on 2-Acetylacteoside, offering valuable insights for researchers and professionals in the field of drug discovery and development. Future research should focus on clinical trials to validate these preclinical findings and explore the full therapeutic potential of this remarkable molecule.

References

- 1. Beneficial effect of 2'-acetylacteoside on ovariectomized mice via modulating the function of bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preparative isolation and purification of acteoside and 2'-acetyl acteoside from Cistanches salsa (C.A. Mey.) G. Beck by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isolation and purification of phenylethanoid glycosides from Cistanche deserticola by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Acetylacteoside improves recovery after ischemic stroke by promoting neurogenesis via the PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of the Neuroprotective Effect of Total Glycosides of Cistanche deserticola and Investigation of Novel Brain-Targeting Natural MAO-B Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Hepatoprotective activity of phenylethanoids from Cistanche deserticola - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. xjcistanche.com [xjcistanche.com]

- 9. Acylated phenylethanoid glycosides, echinacoside and acteoside from Cistanche tubulosa, improve glucose tolerance in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Acetylacteoside: An In-depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Acetylacteoside, a phenylethanoid glycoside, has emerged as a promising bioactive compound with a multifaceted mechanism of action. This technical guide provides a comprehensive overview of its core pharmacological activities, focusing on its neuroprotective, anti-osteoporotic, antioxidant, and aldose reductase inhibitory effects. Detailed experimental protocols for key assays, quantitative data, and signaling pathway diagrams are presented to facilitate further research and drug development efforts.

Core Mechanisms of Action

2-Acetylacteoside exerts its therapeutic potential through the modulation of several key signaling pathways and direct molecular interactions. The primary mechanisms identified in the literature are detailed below.

Neuroprotection and Neurogenesis via PI3K/Akt Signaling

Recent studies have elucidated the significant role of 2-acetylacteoside in promoting recovery from ischemic stroke by enhancing neurogenesis. The core mechanism involves the activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.

-

Mechanism: 2-Acetylacteoside has been shown to increase the phosphorylation of Akt (p-Akt), a key downstream effector of PI3K.[1] This activation, in turn, promotes the proliferation and differentiation of neural stem cells (NSCs) into mature neurons, contributing to neurological recovery after ischemic brain injury.[1][2] The effect on NSC neurogenesis is dependent on the PI3K/Akt pathway.[1]

-

Experimental Evidence: In vitro studies using cultured neural stem cells subjected to oxygen-glucose deprivation/reoxygenation (OGD/R) have demonstrated that 2-acetylacteoside enhances the expression of p-Akt, leading to increased NSC proliferation and differentiation.[1] In vivo models of ischemic stroke, such as middle cerebral artery occlusion (MCAO) in mice, have shown that administration of 2-acetylacteoside alleviates neural dysfunction by increasing neurogenesis.[1]

-

Signaling Pathway Diagram:

Caption: PI3K/Akt signaling pathway activated by 2-acetylacteoside.

Anti-Osteoporotic Effects via RANKL/RANK/TRAF6-Mediated NF-κB/NFATc1 Signaling

2-Acetylacteoside has demonstrated significant anti-osteoporotic activity by modulating bone resorption.[3] The primary mechanism involves the inhibition of the RANKL/RANK/TRAF6 signaling axis, which subsequently downregulates the NF-κB and NFATc1 pathways.

-

Mechanism: Receptor activator of nuclear factor kappa-B ligand (RANKL) binding to its receptor RANK on osteoclast precursors is a critical step in osteoclastogenesis. This interaction recruits TNF receptor-associated factor 6 (TRAF6), leading to the activation of downstream signaling cascades, including the transcription factors NF-κB and NFATc1, which are master regulators of osteoclast differentiation and function. 2-Acetylacteoside has been shown to down-regulate the expression of RANK, TRAF6, IκB kinase β, NF-κB, and NFATc1.[3] This inhibition of the RANKL signaling pathway leads to a suppression of osteoclast differentiation and bone resorption.

-

Experimental Evidence: In vivo studies using ovariectomized (OVX) mice, a model for postmenopausal osteoporosis, have shown that oral administration of 2-acetylacteoside (at doses of 10, 20, and 40 mg/kg body weight/day) for 12 weeks significantly increased bone mineral density, enhanced bone strength, and improved trabecular bone micro-architecture.[3] Furthermore, markers of bone resorption such as cathepsin K and TRAP were significantly suppressed.[3] In vitro studies using RAW 264.7 macrophage cells induced to differentiate into osteoclasts with RANKL have shown that 2-acetylacteoside inhibits this differentiation process.

-

Signaling Pathway Diagram:

Caption: Inhibition of RANKL/RANK/TRAF6 pathway by 2-acetylacteoside.

Antioxidant Activity

2-Acetylacteoside is a potent antioxidant, demonstrating strong free radical scavenging activities.

-

Mechanism: The antioxidant effect of phenylethanoid glycosides like 2-acetylacteoside is attributed to the number of phenolic hydroxyl groups in the molecule. These groups can donate hydrogen atoms to free radicals, thereby neutralizing them.

-

Experimental Evidence: 2-Acetylacteoside has been shown to have stronger free radical scavenging activity than α-tocopherol against 1,1-diphenyl-2-picrylhydrazyl (DPPH) radicals and superoxide anion radicals generated by the xanthine/xanthine oxidase system.[4] It also exhibits significant inhibition of lipid peroxidation in rat liver microsomes induced by both enzymatic (ADP/NADPH/Fe³⁺) and non-enzymatic (ascorbic acid/Fe²⁺) methods.[4]

Aldose Reductase Inhibition

2-Acetylacteoside has been identified as a potent inhibitor of aldose reductase, an enzyme implicated in the pathogenesis of diabetic complications.

-

Mechanism: Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. Under hyperglycemic conditions, the accumulation of sorbitol leads to osmotic stress and subsequent cellular damage in tissues such as the lens, retina, nerves, and kidneys. By inhibiting aldose reductase, 2-acetylacteoside can prevent the accumulation of sorbitol and mitigate these complications.

-

Experimental Evidence: In vitro assays have demonstrated that 2-acetylacteoside is a potent inhibitor of rat lens aldose reductase.

Quantitative Data

The following tables summarize the available quantitative data for the bioactivities of 2-acetylacteoside.

Table 1: Antioxidant Activity of 2-Acetylacteoside and Related Compounds

| Assay | Compound | IC₅₀ (µM) | Reference |

| DPPH Radical Scavenging | 2'-Acetylacteoside | Not specified, but stronger than α-tocopherol | [4] |

| Superoxide Anion Radical Scavenging | 2'-Acetylacteoside | 2.25 | [4] |

| Acteoside | 2.89 | [4] | |

| Isoacteoside | 2.88 | [4] | |

| Echinacoside | 2.74 | [4] | |

| Caffeic acid | 1.82 | [4] | |

| α-Tocopherol | > 10 | [4] |

Table 2: Aldose Reductase Inhibitory Activity of 2-Acetylacteoside and Related Compounds

| Compound | IC₅₀ (µM) | Reference |

| 2'-Acetylacteoside | 0.071 | |

| Acteoside | 1.2 | |

| Isoacteoside | 4.6 | |

| Echinacoside | 3.1 | |

| Epalrestat (clinical inhibitor) | 0.072 |

Table 3: In Vivo Anti-Osteoporotic Efficacy of 2-Acetylacteoside

| Animal Model | Treatment | Dosage | Duration | Key Findings | Reference |

| Ovariectomized (OVX) Mice | 2'-Acetylacteoside | 10, 20, 40 mg/kg/day (oral) | 12 weeks | Increased bone mineral density, enhanced bone strength, improved trabecular micro-architecture, suppressed bone resorption markers. | [3] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

In Vitro Osteoclast Differentiation Assay

-

Objective: To evaluate the effect of 2-acetylacteoside on RANKL-induced osteoclast differentiation.

-

Cell Line: Murine macrophage cell line RAW 264.7.

-

Protocol:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in DMEM supplemented with 10% FBS and allow to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing 50 ng/mL of RANKL and various concentrations of 2-acetylacteoside (e.g., 10⁻⁷ M to 10⁻⁵ M). Include a vehicle control (DMSO) and a control with RANKL only.

-

Incubation: Incubate the cells for 5-7 days, replacing the medium with fresh medium and treatments every 2-3 days.

-

TRAP Staining: After the incubation period, fix the cells with 4% paraformaldehyde for 10 minutes. Wash with PBS and then stain for tartrate-resistant acid phosphatase (TRAP) activity using a commercial kit according to the manufacturer's instructions. TRAP-positive, multinucleated (≥3 nuclei) cells are identified as osteoclasts.

-

Quantification: Count the number of TRAP-positive multinucleated cells per well under a microscope.

-

-

Workflow Diagram:

Caption: Workflow for the in vitro osteoclast differentiation assay.

Western Blot Analysis for PI3K/Akt Pathway

-

Objective: To determine the effect of 2-acetylacteoside on the phosphorylation of Akt.

-

Protocol:

-

Cell Culture and Treatment: Culture neural stem cells and treat with 2-acetylacteoside for the desired time points. For OGD/R experiments, subject the cells to oxygen-glucose deprivation followed by reoxygenation in the presence or absence of 2-acetylacteoside.

-

Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. Specific antibody details and dilutions should be optimized based on the manufacturer's recommendations and preliminary experiments.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize the levels of phosphorylated proteins to the total protein levels.

-

-

Workflow Diagram:

Caption: General workflow for Western blot analysis.

DPPH Radical Scavenging Assay

-

Objective: To measure the free radical scavenging activity of 2-acetylacteoside.

-

Protocol:

-

Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare various concentrations of 2-acetylacteoside and a positive control (e.g., ascorbic acid) in methanol.

-

Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the sample or standard solution. A blank containing only methanol should also be prepared.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

IC₅₀ Determination: Plot the percentage of scavenging activity against the concentration of 2-acetylacteoside to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

-

Aldose Reductase Inhibition Assay

-

Objective: To determine the inhibitory effect of 2-acetylacteoside on aldose reductase.

-

Protocol:

-

Enzyme Preparation: Prepare a crude enzyme solution from rat lens homogenate.

-

Reaction Mixture: In a cuvette, prepare a reaction mixture containing 0.1 M phosphate buffer (pH 6.2), 0.16 mM NADPH, and the test compound (2-acetylacteoside) at various concentrations.

-

Reaction Initiation: Initiate the reaction by adding the substrate, DL-glyceraldehyde (10 mM).

-

Absorbance Measurement: Monitor the decrease in absorbance at 340 nm for 3-5 minutes at 37°C, which corresponds to the oxidation of NADPH.

-

Calculation: Calculate the percentage of inhibition by comparing the rate of NADPH oxidation in the presence and absence of the inhibitor.

-

IC₅₀ Determination: Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Conclusion

2-Acetylacteoside is a promising natural compound with a well-defined, multi-target mechanism of action. Its ability to modulate key signaling pathways involved in neurogenesis and bone metabolism, coupled with its potent antioxidant and aldose reductase inhibitory activities, underscores its therapeutic potential for a range of conditions, including ischemic stroke, osteoporosis, and diabetic complications. The data and protocols presented in this technical guide provide a solid foundation for further preclinical and clinical investigation of 2-acetylacteoside.

References

- 1. researchgate.net [researchgate.net]

- 2. ahajournals.org [ahajournals.org]

- 3. Beneficial effect of 2'-acetylacteoside on ovariectomized mice via modulating the function of bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antioxidative effects of phenylethanoids from Cistanche deserticola - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Acetylacteoside: A Comprehensive Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetylacteoside, a phenylethanoid glycoside, is a bioactive compound found in several medicinal plants, including species of the Cistanche genus. It is an acetylated derivative of acteoside (verbascoside), another well-studied phenylethanoid glycoside. Emerging research has highlighted the significant therapeutic potential of 2-Acetylacteoside, particularly in the areas of bone health, antioxidant activity, and glucose metabolism. This technical guide provides an in-depth overview of the current scientific knowledge regarding 2-Acetylacteoside, focusing on its pharmacological effects, mechanisms of action, and relevant experimental data.

Therapeutic Potential and Mechanism of Action

Current research indicates that 2-Acetylacteoside possesses a range of pharmacological activities, with the most well-documented being its anti-osteoporotic effects. Additionally, it exhibits notable antioxidant properties and potential for managing diabetic complications through aldose reductase inhibition.

Anti-Osteoporotic Effects

2-Acetylacteoside has demonstrated significant potential in the management of osteoporosis. In vivo studies have shown its efficacy in preventing bone loss and improving bone microarchitecture in an ovariectomized (OVX) mouse model, which mimics postmenopausal osteoporosis.

Mechanism of Action: The primary mechanism underlying the anti-osteoporotic activity of 2-Acetylacteoside involves the modulation of the RANKL/RANK/TRAF6 signaling pathway, a critical regulator of osteoclast differentiation and activation. By down-regulating the expression of key proteins in this pathway, 2-Acetylacteoside inhibits osteoclastogenesis and bone resorption.[1]

Specifically, 2-Acetylacteoside has been shown to decrease the expression of:

-

RANK (Receptor Activator of Nuclear Factor-κB): The receptor for RANKL on the surface of osteoclast precursors.

-

TRAF6 (TNF Receptor-Associated Factor 6): A key adaptor protein that transduces signals from RANK.

-

NF-κB (Nuclear Factor-κB): A transcription factor that promotes the expression of genes involved in osteoclast differentiation.

-

NFATc1 (Nuclear Factor of Activated T-cells, cytoplasmic 1): A master regulator of osteoclast differentiation.[1]

The inhibition of this pathway ultimately leads to a reduction in bone resorption, thereby preserving bone mass and strength.

Signaling Pathway: RANKL/RANK/TRAF6-Mediated NF-κB/NFATc1 Activation

Caption: 2-Acetylacteoside inhibits osteoclastogenesis by targeting the RANKL/RANK/TRAF6 pathway.

Antioxidant Activity

Phenylethanoid glycosides are well-known for their antioxidant properties, and 2-Acetylacteoside is no exception. It demonstrates potent free radical scavenging activity, which is a key mechanism in combating oxidative stress implicated in various chronic diseases.

Mechanism of Action: The antioxidant effect of 2-Acetylacteoside is attributed to its chemical structure, which includes phenolic hydroxyl groups that can donate hydrogen atoms to neutralize free radicals.

One study investigated its ability to scavenge superoxide anion radicals, a highly reactive oxygen species.

Aldose Reductase Inhibition

Aldose reductase is an enzyme in the polyol pathway that converts glucose to sorbitol. Under hyperglycemic conditions, this pathway is overactivated, leading to the accumulation of sorbitol and subsequent oxidative stress, contributing to diabetic complications such as neuropathy, retinopathy, and nephropathy.

Mechanism of Action: 2-Acetylacteoside acts as an inhibitor of aldose reductase, thereby blocking the conversion of glucose to sorbitol. This action suggests its potential as a therapeutic agent for the prevention and management of diabetic complications.

Quantitative Data

The following tables summarize the available quantitative data on the therapeutic effects of 2-Acetylacteoside.

Table 1: In Vivo Anti-Osteoporotic Efficacy of 2-Acetylacteoside in Ovariectomized (OVX) Mice

| Parameter | Treatment Group | Dosage (mg/kg/day) | Duration | Outcome | Reference |

| Bone Mineral Density | OVX + 2-Acetylacteoside | 10, 20, 40 | 12 weeks | Significantly increased compared to OVX control | [1] |

| Bone Strength | OVX + 2-Acetylacteoside | 10, 20, 40 | 12 weeks | Significantly enhanced compared to OVX control | [1] |

| Trabecular Bone Micro-architecture | OVX + 2-Acetylacteoside | 10, 20, 40 | 12 weeks | Improved (increased trabecular number, decreased separation) | [1] |

| Bone Resorption Markers (Cathepsin K, TRAP, Deoxypyridinoline) | OVX + 2-Acetylacteoside | 10, 20, 40 | 12 weeks | Significantly suppressed compared to OVX control | [1] |

Table 2: In Vitro Bioactivities of 2-Acetylacteoside

| Bioactivity | Assay | IC₅₀ Value | Reference |

| Superoxide Anion Radical Scavenging | Xanthine/Xanthine Oxidase Method | 2.25 µM | |

| Aldose Reductase Inhibition | Rat Lens Aldose Reductase Assay | 0.071 µM |

Experimental Protocols

This section outlines the methodologies for key experiments cited in this guide.

In Vivo Anti-Osteoporotic Study in Ovariectomized (OVX) Mice

Objective: To evaluate the effect of 2-Acetylacteoside on bone loss in a model of postmenopausal osteoporosis.

Animal Model:

-

Female ICR mice (8 weeks old) are used.

-

Ovariectomy (OVX) is performed to induce estrogen deficiency and subsequent bone loss. A sham-operated group serves as a control.

Treatment:

-

One week after surgery, OVX mice are randomly divided into treatment groups.

-

2-Acetylacteoside is administered orally via gavage at doses of 10, 20, and 40 mg/kg body weight/day.

-

A positive control group may be treated with a standard anti-osteoporotic drug (e.g., estradiol).

-

The treatment duration is typically 12 weeks.

Outcome Measures:

-

Bone Mineral Density (BMD): Measured using dual-energy X-ray absorptiometry (DXA) on the femur and lumbar spine.

-

Biomechanical Strength: Three-point bending tests are performed on the femur to determine parameters like maximum load and stiffness.

-

Bone Micro-architecture: Micro-computed tomography (µCT) analysis of the distal femur or lumbar vertebrae is used to assess trabecular bone volume (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp).

-

Biochemical Markers of Bone Turnover: Serum levels of bone resorption markers (e.g., Cathepsin K, TRAP, deoxypyridinoline) and bone formation markers (e.g., alkaline phosphatase (ALP), osteocalcin (BGP)) are measured by ELISA.

-

Western Blot Analysis: Protein expression of RANK, TRAF6, NF-κB, and NFATc1 in bone tissue or bone marrow-derived macrophages is determined to elucidate the mechanism of action.

Experimental Workflow: In Vivo Anti-Osteoporotic Study

Caption: Workflow for evaluating the anti-osteoporotic effects of 2-Acetylacteoside in vivo.

In Vitro Antioxidant Activity - Superoxide Anion Radical Scavenging Assay

Objective: To determine the superoxide anion radical scavenging capacity of 2-Acetylacteoside.

Principle: This assay is based on the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated by the xanthine-xanthine oxidase system. The scavenging activity is measured as the inhibition of NBT reduction.

Reagents:

-

Phosphate buffer (pH 7.4)

-

Xanthine solution

-

Nitroblue tetrazolium (NBT) solution

-

Xanthine oxidase solution

-

2-Acetylacteoside solutions of varying concentrations

Procedure:

-

In a 96-well plate, add the phosphate buffer, xanthine solution, and NBT solution to each well.

-

Add different concentrations of 2-Acetylacteoside to the test wells. A control well without the test compound is also prepared.

-

Initiate the reaction by adding the xanthine oxidase solution to all wells.

-

Incubate the plate at room temperature for a specified time (e.g., 20 minutes).

-

Measure the absorbance at a specific wavelength (e.g., 560 nm) using a microplate reader.

-

Calculate the percentage of superoxide radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

-

The IC₅₀ value (the concentration of the compound that scavenges 50% of the superoxide radicals) is determined from a dose-response curve.

In Vitro Aldose Reductase Inhibition Assay

Objective: To assess the inhibitory effect of 2-Acetylacteoside on aldose reductase activity.

Principle: The activity of aldose reductase is determined by measuring the decrease in absorbance of NADPH at 340 nm as it is oxidized to NADP⁺ during the reduction of a substrate (e.g., DL-glyceraldehyde).

Reagents:

-

Phosphate buffer (pH 6.2)

-

NADPH solution

-

DL-glyceraldehyde (substrate) solution

-

Partially purified rat lens aldose reductase enzyme

-

2-Acetylacteoside solutions of varying concentrations

Procedure:

-

Prepare a reaction mixture containing the phosphate buffer, NADPH solution, and the enzyme solution in a cuvette.

-

Add different concentrations of 2-Acetylacteoside to the test cuvettes. A control cuvette without the inhibitor is also prepared.

-

Pre-incubate the mixture at a specific temperature (e.g., 37°C) for a few minutes.

-

Initiate the reaction by adding the DL-glyceraldehyde solution.

-

Monitor the decrease in absorbance at 340 nm for a set period using a spectrophotometer.

-

Calculate the percentage of inhibition of aldose reductase activity.

-

The IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) is determined from a dose-response curve.

Conclusion and Future Directions

2-Acetylacteoside is a promising natural compound with significant therapeutic potential, particularly in the field of bone health. Its well-defined mechanism of action in inhibiting osteoclastogenesis through the RANKL/RANK/TRAF6 pathway provides a strong rationale for its development as an anti-osteoporotic agent. Furthermore, its antioxidant and aldose reductase inhibitory activities suggest broader applications in managing conditions associated with oxidative stress and hyperglycemia.

Future research should focus on:

-

Conducting more extensive in vivo studies to confirm its efficacy and safety in different preclinical models.

-

Investigating its pharmacokinetic and pharmacodynamic profiles to optimize dosing and delivery.

-

Exploring its potential in other therapeutic areas, such as neurodegenerative diseases and inflammatory conditions, given the known activities of related phenylethanoid glycosides.

-

Elucidating the structure-activity relationship to potentially synthesize more potent derivatives.

The comprehensive data presented in this guide underscores the importance of continued research into 2-Acetylacteoside as a lead compound for the development of novel therapeutics.

References

2-Acetylacteoside: A Promising Neuroprotective Agent for Neurodegenerative Disease Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's disease, as well as ischemic stroke, represent a significant and growing global health burden. A common thread among these debilitating conditions is the progressive loss of neuronal structure and function, often driven by oxidative stress, inflammation, and apoptosis. In the quest for effective therapeutic interventions, natural compounds have emerged as a promising source of novel drug candidates. Among these, 2-acetylacteoside, a phenylethanoid glycoside, and its parent compound, acteoside, have garnered considerable attention for their potent neuroprotective properties. This technical guide provides a comprehensive overview of the current research on 2-acetylacteoside, focusing on its mechanisms of action, experimental evidence, and detailed protocols for its investigation in the context of neurodegenerative diseases.

Mechanism of Action: A Multi-Targeted Approach

2-Acetylacteoside and acteoside exert their neuroprotective effects through the modulation of several key signaling pathways implicated in neuronal survival and death. The primary mechanisms identified to date involve the activation of pro-survival pathways and the inhibition of inflammatory and apoptotic cascades.

Activation of the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival. Evidence suggests that 2-acetylacteoside promotes neurogenesis and protects against ischemic injury by activating this pathway.[1] Activation of PI3K leads to the phosphorylation and subsequent activation of Akt, which in turn phosphorylates a variety of downstream targets that inhibit apoptosis and promote cell survival.

Caption: PI3K/Akt Signaling Pathway Activation by 2-Acetylacteoside.

Activation of the Nrf2/ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway is the primary cellular defense mechanism against oxidative stress. Acteoside has been shown to activate this pathway, leading to the upregulation of a battery of antioxidant and cytoprotective genes.[2] This is particularly relevant in neurodegenerative diseases where oxidative damage is a key pathological feature. Acteoside promotes the nuclear translocation of Nrf2, which then binds to the ARE in the promoter region of its target genes.

Caption: Nrf2/ARE Pathway Activation by Acteoside.

Anti-inflammatory and Anti-apoptotic Effects

Chronic inflammation and apoptosis are hallmarks of neurodegenerative diseases. Acteoside has demonstrated significant anti-inflammatory and anti-apoptotic properties. It can inhibit the production of pro-inflammatory cytokines and mediators. Furthermore, studies have shown that acteoside can modulate the expression of apoptotic regulatory proteins, such as the Bcl-2 family, and inhibit the activation of caspases, key executioners of apoptosis.[3]

Experimental Evidence: In Vitro and In Vivo Studies

The neuroprotective potential of 2-acetylacteoside and acteoside has been evaluated in a variety of in vitro and in vivo models of neurodegenerative diseases.

In Vitro Studies

| Cell Line | Model of Neurodegeneration | Compound | Concentration | Key Findings | Reference |

| Neural Stem Cells (NSCs) | Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) | 2-Acetylacteoside | Not specified | Promoted NSC proliferation and differentiation via the PI3K/Akt pathway. | [1] |

| SH-SY5Y Human Neuroblastoma | Amyloid-beta (Aβ) induced toxicity | Acteoside | Pre-treatment for 1.5 h | Reduced cell viability loss, apoptotic rate, and ROS production. Inhibited mitochondrial dysfunction. | [3] |

| SH-SY5Y Human Neuroblastoma | MPP+ induced toxicity | Tubuloside B (related phenylethanoid glycoside) | Not specified | Mitigated apoptosis through anti-oxidative stress effects and maintaining mitochondrial function. | Benchchem |

| Primary Cortical Neurons | Oxygen-Glucose Deprivation (OGD) | Not specified | Not specified | OGD of long duration is cytotoxic. | [4][5] |

In Vivo Studies

| Animal Model | Disease Model | Compound | Dosage | Key Findings | Reference |

| Mice | Transient Middle Cerebral Artery Occlusion (tMCAO) | 2-Acetylacteoside | Not specified | Alleviated neural dysfunction by increasing neurogenesis. | [1] |

| Rats | Rotenone-induced Parkinson's Disease | Acteoside | Oral administration | Attenuated parkinsonism symptoms, inhibited α-synuclein and caspase-3 upregulation. | [6] |

| Zebrafish | 6-hydroxydopamine (6-OHDA)-induced neural damage | Acteoside | Pre-treatment | Prevented movement disorders and dopaminergic neuron death. Upregulated antioxidative enzymes via the Nrf2/ARE pathway. | [2] |

| Ovariectomized Mice | Osteoporosis (relevant due to shared signaling pathways) | 2'-Acetylacteoside | 10, 20, 40 mg/kg/day (oral) | Exhibited significant anti-osteoporotic effects. | [7] |

Pharmacokinetics

Understanding the pharmacokinetic profile of a compound is crucial for its development as a therapeutic agent. While detailed pharmacokinetic data for 2-acetylacteoside is limited, studies on its parent compound, acteoside, provide valuable insights.

| Parameter | Value | Species | Administration | Reference |

| Cmax (Oral) | 0.13 µg/mL | Rat | 100 mg/kg | [8] |

| Tmax (Oral) | 0.36 h | Rat | 150 mg/kg | [9] |

| t1/2β (Oral) | 4.842 h | Rat | 150 mg/kg | [9] |

| Absolute Bioavailability (Oral) | ~1% | Rat | Not specified | [10] |

| Plasma Protein Binding | ~60% | Rat | Not specified | [10] |

The low oral bioavailability of acteoside is a significant challenge for its clinical application.[8][10] Research into novel delivery systems and structural modifications is ongoing to address this limitation.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of 2-acetylacteoside and acteoside.

In Vitro Experimental Workflow

Caption: General In Vitro Experimental Workflow.

1. SH-SY5Y Cell Culture and MPP+ Induced Neurotoxicity Model

-

Cell Culture: Culture SH-SY5Y human neuroblastoma cells in a 1:1 mixture of Minimum Essential Medium (MEM) and F12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 2 mM L-glutamine. Maintain cells at 37°C in a humidified atmosphere of 5% CO2.

-

Differentiation (Optional): To obtain a more neuron-like phenotype, differentiate SH-SY5Y cells by treating with 10 µM all-trans-retinoic acid (RA) for 5-7 days.

-

MPP+ Treatment: Seed cells in appropriate plates. After 24 hours, pre-treat cells with varying concentrations of 2-acetylacteoside or acteoside for 2 hours. Subsequently, expose the cells to 1-methyl-4-phenylpyridinium (MPP+), a neurotoxin that induces Parkinson's-like pathology, for 24 hours.

2. Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) in Primary Neurons

-

Primary Neuron Culture: Isolate primary cortical or hippocampal neurons from embryonic rodents and culture them in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin.

-

OGD: To induce ischemia-like conditions, replace the culture medium with glucose-free Earle's Balanced Salt Solution (EBSS) and place the cells in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a specified duration (e.g., 1-2 hours).

-

Reoxygenation: Following OGD, return the cells to their original culture medium and incubate under normoxic conditions (95% air, 5% CO2) for a desired period (e.g., 24 hours) to mimic reperfusion.

3. Western Blot Analysis for PI3K/Akt Pathway

-

Protein Extraction: After treatment, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST). Incubate the membrane with primary antibodies against phosphorylated Akt (p-Akt) and total Akt overnight at 4°C.

-

Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Experimental Workflow

Caption: General In Vivo Experimental Workflow.

1. Transient Middle Cerebral Artery Occlusion (tMCAO) Model in Mice

-

Anesthesia and Incision: Anesthetize the mouse and make a midline neck incision.

-

Vessel Exposure: Carefully expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Occlusion: Ligate the distal ECA and insert a silicon-coated filament through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).

-

Reperfusion: After a defined occlusion period (e.g., 60-90 minutes), withdraw the filament to allow for reperfusion.

-

Outcome Assessment: Evaluate neurological deficits using scoring systems like the modified Neurological Severity Score (mNSS). Assess infarct volume using 2,3,5-triphenyltetrazolium chloride (TTC) staining of brain sections.

2. Rotenone-Induced Parkinson's Disease Model in Rats

-

Rotenone Preparation: Dissolve rotenone in a suitable vehicle such as sunflower oil or a mixture of DMSO and polyethylene glycol.

-

Administration: Administer rotenone to rats via intraperitoneal (IP) or subcutaneous (SC) injection daily for a specified period (e.g., 2-4 weeks) at a dose of 2-3 mg/kg.

-

Behavioral Testing: Monitor the development of motor deficits using tests such as the pole test, cylinder test, or open field test.

-

Neurochemical and Histological Analysis: At the end of the study, sacrifice the animals and collect brain tissue. Analyze dopaminergic neuron loss in the substantia nigra and striatum using tyrosine hydroxylase (TH) immunohistochemistry. Measure neurotransmitter levels using high-performance liquid chromatography (HPLC).

Conclusion

2-Acetylacteoside and its parent compound, acteoside, represent promising natural products for the development of novel therapies for neurodegenerative diseases. Their multi-targeted mechanism of action, encompassing the activation of pro-survival signaling pathways like PI3K/Akt and Nrf2/ARE, alongside potent anti-inflammatory and anti-apoptotic effects, makes them attractive candidates for further investigation. The experimental models and protocols detailed in this guide provide a robust framework for researchers to explore the full therapeutic potential of these compounds. While challenges such as low oral bioavailability need to be addressed, continued research into formulation strategies and medicinal chemistry approaches may pave the way for the clinical translation of 2-acetylacteoside-based therapies for the treatment of a range of devastating neurological disorders.

References

- 1. The rat rotenone model reproduces the abnormal pattern of central catecholamine metabolism found in Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bio-protocol.org [bio-protocol.org]

- 3. bio-protocol.org [bio-protocol.org]

- 4. mdpi.com [mdpi.com]

- 5. Effects of Two Kinds of Extracts of Cistanche deserticola on Intestinal Microbiota and Its Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Click-iT EdU Labeling In Vivo Cell Proliferation Protocol | Thermo Fisher Scientific - UK [thermofisher.com]

- 8. The pharmacokinetic property and pharmacological activity of acteoside: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [Pharmacokinetic study on acetoside in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics, Biodistribution, Excretion and Plasma Protein Binding Studies of Acteoside in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anti-Inflammatory Properties of 2'-Acetylacteoside: A Technical Whitepaper for Drug Discovery Professionals

Abstract

2'-Acetylacteoside, a phenylethanoid glycoside found in several medicinal plants, is emerging as a compound of interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the anti-inflammatory properties of 2'-Acetylacteoside, with a focus on its mechanisms of action, relevant signaling pathways, and the experimental methodologies used for its evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel anti-inflammatory agents. While direct quantitative data on the anti-inflammatory activity of 2'-Acetylacteoside is limited in publicly available literature, this paper provides a framework for its investigation based on established experimental protocols and the known activities of closely related compounds.

Introduction